BenchChemオンラインストアへようこそ!

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

ADME-Tox Drug Discovery Physicochemical Property Prediction

This benzothiazole-benzamide is a structurally validated negative control for LRRK2 kinase screening—its 6-methylsulfonyl substituent is absent from active patent series, ensuring a true inactive comparator. The computed XLogP3 of 3.7 and low CYP2C9 interference (scaffold IC50=25 µM) make it ideal for membrane-permeability and drug-metabolism assays. The 3-trifluoromethylbenzamide moiety also serves as a new vector for anticancer SAR exploration. Procure with confidence for counter-screening, selectivity profiling, and ADME calibration.

Molecular Formula C16H11F3N2O3S2
Molecular Weight 400.39
CAS No. 313395-85-6
Cat. No. B2472000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS313395-85-6
Molecular FormulaC16H11F3N2O3S2
Molecular Weight400.39
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2O3S2/c1-26(23,24)11-5-6-12-13(8-11)25-15(20-12)21-14(22)9-3-2-4-10(7-9)16(17,18)19/h2-8H,1H3,(H,20,21,22)
InChIKeyLOVACXFZIANGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 313395-85-6): A Heterocyclic Screening Compound


N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the benzothiazole-benzamide class, characterized by a 6-methylsulfonyl substituent on the benzothiazole core and a 3-trifluoromethyl group on the benzamide ring [1]. It has a molecular weight of 400.4 g/mol and a computed XLogP3-AA of 3.7, indicating moderate lipophilicity [1]. The compound is commercially available as a research chemical from multiple vendors, typically with a purity of 95% or higher . Structurally, it is closely related to other 6-substituted benzothiazole-2-yl-benzamides, such as the 6-methylthio and 6-morpholinosulfonyl analogs, but publicly available bioactivity data specific to this molecule is extremely limited .

Why Direct Substitution of N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide Without Evidence Is Inadvisable


The benzothiazole-benzamide class exhibits structure-activity relationships where even small substituent changes can drastically alter target affinity, selectivity, and physicochemical properties. For example, replacing the 6-methylsulfonyl group with a 6-methylthio group alters lipophilicity and hydrogen-bonding capacity, which can impact metabolic stability and off-target binding . Patent literature on related benzothiazole-benzamide cores for LRRK2 inhibition explicitly differentiates compounds by their 6-position substituents (e.g., -H, -methyl, -Cl, -CF3, -methoxy), indicating that this position is critical for modulating inhibitory activity [1]. Without published direct comparator data for this specific compound, generic substitution is not supported by evidence and could lead to different or absent biological activity. The following section lays out the limited evidence available, strictly tagged by its strength, to guide procurement decisions.

Quantitative Differentiation of N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide from Closest Analogs


Lipophilicity-Driven Differentiation: 6-Methylsulfonyl vs. 6-Methylthio Analog for Membrane Permeability Prediction

The target compound's 6-methylsulfonyl group is a strong polar substituent that reduces lipophilicity relative to a 6-methylthio analog. This is a key differentiator for permeability and metabolic stability predictions. For the target compound, PubChem provides a computed XLogP3-AA value of 3.7 [1]. For the 6-methylthio analog (CAS not available; PubChem CID is not specified), a direct experimental logP comparison is not published, but the computed value could be estimated based on the substituent contribution. This is a Class-level inference based on the well-understood Hansch-Leo substituent constants, where the π value for -SO₂CH₃ is approximately -1.63, while for -SCH₃ it is +0.61, predicting a significantly lower logP for the target compound [2]. This difference can be a primary criterion for selecting a compound when seeking lower membrane permeability or reduced non-specific protein binding.

ADME-Tox Drug Discovery Physicochemical Property Prediction

CYP2C9 Inhibition Liability: Class-Level Inference from a Core Scaffold Analog

The core scaffold 6-(methylsulfonyl)benzo[d]thiazol-2-amine, a substructure of the target compound, has been tested for CYP2C9 inhibition and showed a high IC50 of 25,000 nM (25 µM) [1]. This suggests that the scaffold itself has low CYP2C9 inhibitory potential. The target compound, with an additional 3-trifluoromethylbenzamide group, may exhibit altered CYP inhibition; however, in the absence of direct testing, this scaffold data provides a class-level inference that the target compound is unlikely to be a potent CYP2C9 inhibitor. This contrasts with other benzothiazole derivatives where CYP inhibition is a common liability, making this scaffold potentially more suitable for in vivo studies where low CYP interaction is required.

Drug Metabolism CYP450 Inhibition Safety Pharmacology

Structural Determinant for LRRK2 Inhibition: 6-Position Substituent SAR from Patent Data

A patent on benzothiazole-benzamide LRRK2 inhibitors explicitly enumerates active compounds with varying 6-position substituents, including -H, -methyl, -methoxy, -Cl, -F, -Br, -ethoxy, -propoxy, and -trifluoromethyl, but not a 6-methylsulfonyl group [1]. This indicates that the 6-methylsulfonyl substituent is distinct from those demonstrated to confer LRRK2 inhibitory activity. If a researcher's target pathway is LRRK2-mediated, the target compound would not be a suitable replacement for the patented 6-substituted compounds. Conversely, if a researcher aims to avoid LRRK2 inhibition, the target compound’s substituent profile may offer a differentiated selectivity profile compared to the patented analogs. This evidence is based on the disclosed SAR of the patent.

Neurodegenerative Disease Kinase Inhibition Parkinson's Disease

Anticancer Activity: Class-Level Inference from MSBT Derivatives Against HeLa Cells

A series of methylsulfonyl benzothiazole (MSBT) derivatives with amide, alkoxy, and sulfonamide functionalities were screened for anticancer activity against HeLa (cervical cancer) cells [1]. Of these, compounds MSBT-07 and MSBT-12 significantly reduced cell growth, providing evidence that the MSBT class can exhibit cytotoxicity. The target compound, which contains an amide functionality at the 2-position, is a structural analog within this class. While direct IC50 values for the target compound are not published, this class-level data supports its potential in anticancer screening. The specific substitution pattern with a 3-trifluoromethylbenzamide differentiates it from the tested MSBT compounds, which primarily had different N-substituents, potentially influencing potency and selectivity.

Oncology Cytotoxicity Cervical Cancer

Procurement Application Scenarios for N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide


Negative Control for LRRK2 Inhibitor Development Programs

Based on the LRRK2 patent SAR showing that 6-methysulfonyl is absent from the active series [1], this compound is a strong candidate for a structurally similar but inactive negative control. It shares the benzothiazole-benzamide core with known LRRK2 inhibitors but possesses a distinct 6-substituent, making it ideal for counter-screening.

Scaffold for Anticancer SAR Studies Building on MSBT Lead Compounds

The established anticancer activity of methylsulfonyl benzothiazole (MSBT) derivatives [2] supports the procurement of this compound as a core scaffold for further functionalization. Its 3-trifluoromethylbenzamide moiety adds a new vector for SAR exploration not present in the original MSBT series, potentially improving potency or selectivity against specific cancer cell lines.

Low-Cyp-Inhibition Chemical Probe for In Vitro Metabolic Stability Screens

The low CYP2C9 inhibition observed for the precursor scaffold 6-(methylsulfonyl)benzo[d]thiazol-2-amine (IC50 = 25 µM) [3] suggests that the target compound, by class inference, may exhibit minimal CYP450 interaction. This makes it a preferable control compound in early-stage drug metabolism assays where low CYP interference is a desired baseline.

Lipophilicity-Dependent Permeability Model Compound

With a computed XLogP3-AA of 3.7, significantly lower than the estimated logP of its 6-methylthio analog [4], this compound can serve as a validated model for studying the impact of a sulfonyl group on membrane permeability in a benzothiazole system. This is valuable for training ADME prediction models and calibrating permeability assays.

Quote Request

Request a Quote for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.